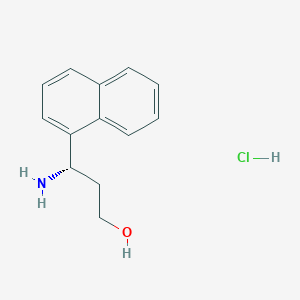
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Fluorescence Derivatization for Biological Assays 3-(Naphthalen-1-ylamino)propanoic acid, a compound related to the query chemical, has been utilized for the fluorescence derivatization of amino acids. This application is significant in biological assays due to the strong fluorescence exhibited by the amino acid derivatives, which are beneficial for visualizing biological molecules under physiological conditions (Frade et al., 2007).
Catalysis in Organic Synthesis Naphthalene derivatives have been shown to catalyze lithiation in organic synthesis, offering a Barbier-type process for the formation of complex organic molecules. This research highlights the potential of naphthalene-based compounds in facilitating complex chemical reactions, making them valuable in synthetic organic chemistry (Gómez et al., 1993).
Organocatalysis A derivative of a new chiral organocatalyst based on naphthalene has been developed for asymmetric Michael addition reactions. This application underscores the role of naphthalene derivatives in organocatalysis, particularly in enantioselective synthesis, which is crucial for the production of chiral drugs and other bioactive molecules (Yan-fang, 2008).
Organotin(IV) Complex Synthesis Research into the synthesis of organotin(IV) complexes derived from naphthalene-based ligands has revealed their potential applications in materials science. These complexes exhibit unique structural and spectroscopic properties, suggesting their utility in catalysis, polymer stabilization, and as precursors for advanced materials (González-Hernández et al., 2021).
Chemosensing Naphthalene-quinoline conjugates have been developed as ratiometric chemosensors for detecting metal ions like Al3+. These sensors change their fluorescence properties upon binding to specific ions, indicating their application in environmental monitoring and bioanalytical assays to detect metal ion pollutants or to study metal ion dynamics in biological systems (Roy et al., 2016).
Environmental Studies Polychlorinated naphthalenes, similar in structure to the compound , have been studied for their environmental persistence and toxicity. Understanding the behavior of such compounds is essential for assessing their impact on ecosystems and human health, and for developing strategies to mitigate pollution (Falandysz, 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13,15H,8-9,14H2;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGGWSBNVFROO-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

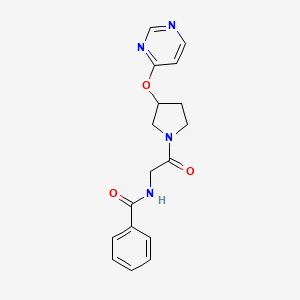
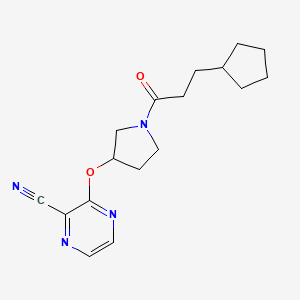
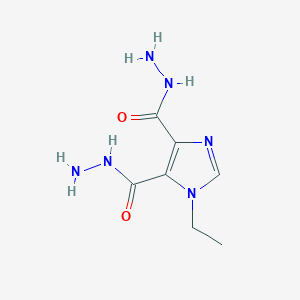
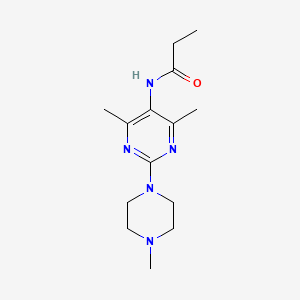
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)
![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)
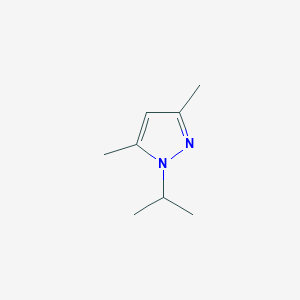
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)
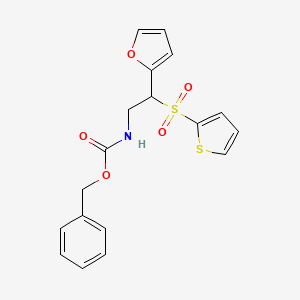
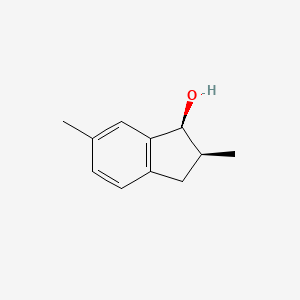
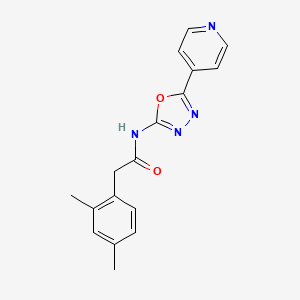
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
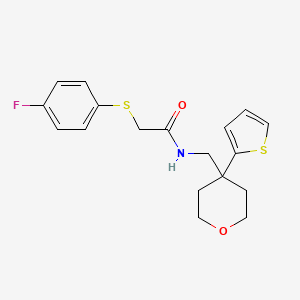
![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)